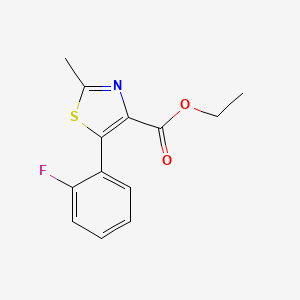

Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate

Description

Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate is a fluorinated thiazole derivative with a molecular formula of C₁₃H₁₂FNO₂S and a molecular weight of 265.30 g/mol (CAS: 522646-43-1; synonyms include CTK4J5685, MolPort-020-010-050) . This compound features a 1,3-thiazole core substituted with a 2-fluorophenyl group at position 5, a methyl group at position 2, and an ethyl ester at position 2. It is synthesized via condensation reactions involving ethyl 5-amino-2-methylthiazole-4-carboxylate (CAS: 31785-05-4) and fluorinated aryl reagents under controlled conditions . The 2-fluorophenyl substituent enhances lipophilicity and influences electronic properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial studies.

Properties

IUPAC Name |

ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-12(18-8(2)15-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTACGSPVFJLGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693247 | |

| Record name | Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522646-43-1 | |

| Record name | Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Position and Bioactivity : The 2-fluorophenyl group in the target compound improves membrane permeability compared to unsubstituted analogs like ethyl 2-methyl-1,3-thiazole-4-carboxylate .

- Electronic Modulation : Sulfonamido derivatives (e.g., ethyl 5-(pyridine-2-sulfonamido)-1,3-thiazole-4-carboxylate ) introduce polar groups that enhance solubility but may reduce blood-brain barrier penetration.

Fluorophenyl Isomer Comparisons

Table 2: Fluorophenyl Substitution Effects

Key Observations:

- Ortho vs. Para Fluorine : The 2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects that may stabilize conformations inaccessible to para-substituted analogs .

- Meta Fluorine: No meta-fluoro analogs are reported in the evidence, but such derivatives could further modulate electronic properties and binding selectivity.

Functional Group Modifications

Table 3: Ester vs. Carboxylic Acid Derivatives

Key Observations:

- Ester vs. Acid : The ethyl ester in the target compound improves cell permeability, while the carboxylic acid derivative (post-hydrolysis) is more suitable for aqueous formulations or ionic interactions in target binding .

Biological Activity

Ethyl 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with an ethyl ester, a fluorophenyl group, and a methyl group. The unique combination of these functional groups contributes to its biological properties.

- Molecular Formula : C12H12FNO2S

- Molecular Weight : 253.34 g/mol

- CAS Number : [specific CAS number if available]

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiosemicarbazone : Reaction of 2-fluorobenzaldehyde with thiosemicarbazide.

- Cyclization : The thiosemicarbazone intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.

- Esterification : Final product obtained through esterification with ethyl chloroformate.

This multi-step synthesis can be optimized using modern techniques such as microwave-assisted synthesis to improve yield and reduce reaction time.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Bacillus subtilis and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis.

Antiviral Activity

This compound has been evaluated for antiviral activity against flaviviruses. In a luciferase cellular assay for yellow fever virus, it exhibited over 50% inhibition at a concentration of 50 µM.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A comprehensive evaluation showed promising results against Gram-positive and Gram-negative bacteria.

- Anticancer Research : A study published in a peer-reviewed journal highlighted its efficacy in reducing tumor cell viability through apoptosis induction mechanisms .

- Antiviral Evaluation : Findings from antiviral assays indicated significant potential for development into therapeutic agents targeting viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.